molecular formula C20H20O4P2S2 B14471648 Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane CAS No. 66055-06-9

Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane

Cat. No.: B14471648
CAS No.: 66055-06-9
M. Wt: 450.5 g/mol
InChI Key: BBNDQPBQLVPQFH-UHFFFAOYSA-N
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Description

Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound It is characterized by the presence of multiple functional groups, including hydroxyl, methoxy, and phosphinothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxyphenylphosphine with 4-hydroxybenzaldehyde under controlled conditions to form an intermediate. This intermediate is then reacted with sulfur and additional reagents to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The phosphinothioyl group can be reduced to a phosphine group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane involves its interaction with specific molecular targets. The hydroxyl and phosphinothioyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-phosphane
  • Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-phosphine oxide

Uniqueness

Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

66055-06-9

Molecular Formula

C20H20O4P2S2

Molecular Weight

450.5 g/mol

IUPAC Name

hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C20H20O4P2S2/c1-23-15-3-7-17(8-4-15)25(21,27)19-11-13-20(14-12-19)26(22,28)18-9-5-16(24-2)6-10-18/h3-14H,1-2H3,(H,21,27)(H,22,28)

InChI Key

BBNDQPBQLVPQFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)P(=S)(C2=CC=C(C=C2)P(=S)(C3=CC=C(C=C3)OC)O)O

Origin of Product

United States

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